molecular formula C16H27NO3S B345030 N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide CAS No. 898647-44-4

N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide

Cat. No. B345030
CAS RN: 898647-44-4
M. Wt: 313.5g/mol
InChI Key: HPVXJKYNNZVMCK-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide” is an organic compound. The “sec-butyl” part refers to a secondary butyl group, which is a four-carbon alkyl substituent with the chemical formula -C4H9 . The “ethoxy” part refers to an ethoxy group (-CH2CH3O), and “isopropyl” refers to an isopropyl group (-CH(CH3)2). The “methyl” part refers to a methyl group (-CH3), and “benzenesulfonamide” suggests the compound contains a benzene ring attached to a sulfonamide group (-SO2NH2).


Molecular Structure Analysis

The molecular structure would be based on the benzene ring, a hexagonal ring of six carbon atoms, with the ethoxy, isopropyl, methyl, and N-(sec-butyl)sulfonamide groups attached at the 4th, 5th, 2nd, and 1st positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzene ring might undergo electrophilic aromatic substitution, and the sulfonamide group could participate in reactions typical for amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzene ring might make it relatively stable and hydrophobic, while the ethoxy and sulfonamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, closely related to sulfonamides in terms of their application in consumer products, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These studies provide insights into how similar compounds might behave in the environment, including their biodegradability and potential to form more persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Methods and Environmental Contamination

Research on novel brominated flame retardants (NBFRs) and their occurrence in various matrices such as indoor air and consumer goods provides a framework for understanding the analytical methods used to detect and quantify similar organic compounds. This work highlights the importance of developing optimized analytical methods for a comprehensive assessment of chemical contaminants in the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Applications of Cyclic Compounds

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives, closely related to the target compound, have been explored for their potential in organic synthesis and pharmaceutical applications. This research emphasizes the versatility of sulfonamide derivatives in the development of new functional molecules and pharmaceuticals (Kaneda, 2020).

Antioxidant Activity and Environmental Impact

A review on synthetic phenolic antioxidants (SPAs), which may share some functional similarities with the target compound, discusses their environmental occurrence, human exposure, and potential toxicity. This review underlines the need for further research into the environmental behaviors and toxicity effects of SPAs and their degradation products, highlighting the importance of developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-butan-2-yl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3S/c1-7-13(6)17-21(18,19)16-10-14(11(3)4)15(20-8-2)9-12(16)5/h9-11,13,17H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVXJKYNNZVMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide

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